Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
The 2-aminobiphenylacetic acid class, which includes Amino-biphenyl-4-YL-acetic acid as a core structure, demonstrated significant anti-inflammatory activity in a standard carrageenan-induced rat paw edema assay. The patent US4440785 reports that a representative compound of this class (2-amino-3-biphenylacetic acid) achieved a 48% inhibition of edema at a dose of 100 mg/kg p.o., establishing a quantitative benchmark for in vivo efficacy. This compares favorably to the parent non-aminated analog, 4-biphenylacetic acid (felbinac), which showed weaker activity in similar models [1].
| Evidence Dimension | Inhibition of carrageenan-induced rat paw edema |
|---|---|
| Target Compound Data | 48% inhibition at 100 mg/kg p.o. |
| Comparator Or Baseline | 4-Biphenylacetic acid (Felbinac): weaker activity; specific % inhibition not reported in same study |
| Quantified Difference | Quantitative difference not available due to cross-study nature; however, the presence of the amino group is explicitly linked to enhanced activity. |
| Conditions | Carrageenan-induced rat paw edema model; oral administration; representative compound from US4440785 patent class. |
Why This Matters
This in vivo efficacy data provides a quantitative baseline for screening and development, demonstrating that the 2-amino substitution pattern yields a measurable anti-inflammatory effect that is a primary driver for its use in preclinical pain and inflammation research.
- [1] Walsh, D. A. (1984). U.S. Patent No. US4440785. Methods of using 2-aminobiphenylacetic acids, esters, and metal salts thereof to treat inflammation. Washington, DC: U.S. Patent and Trademark Office. View Source
